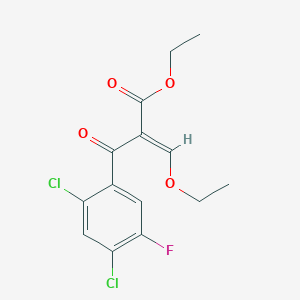
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate is a synthetic organic compound characterized by the presence of dichloro and fluorobenzoyl groups
Preparation Methods
The synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate typically involves the reaction of 2,4-dichloro-5-fluorobenzoic acid with ethyl 3-ethoxyprop-2-enoate. The process begins with the conversion of 2,4-dichloro-5-fluorobenzoic acid to its corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride. The acyl chloride is then reacted with ethyl 3-ethoxyprop-2-enoate in the presence of a base, such as pyridine or triethylamine, to yield the desired product .
Chemical Reactions Analysis
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate can be compared with similar compounds such as:
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate: This compound has a similar structure but contains a dimethylamino group instead of an ethoxy group. It exhibits different chemical reactivity and biological activity.
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(phenethylamino)acrylate:
Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate: The presence of a cyclopropylamino group in this compound results in unique chemical and biological characteristics.
Properties
Molecular Formula |
C14H13Cl2FO4 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
ethyl (E)-2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C14H13Cl2FO4/c1-3-20-7-9(14(19)21-4-2)13(18)8-5-12(17)11(16)6-10(8)15/h5-7H,3-4H2,1-2H3/b9-7+ |
InChI Key |
LYOAKSDOTROZEF-VQHVLOKHSA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)C1=CC(=C(C=C1Cl)Cl)F)/C(=O)OCC |
Canonical SMILES |
CCOC=C(C(=O)C1=CC(=C(C=C1Cl)Cl)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















